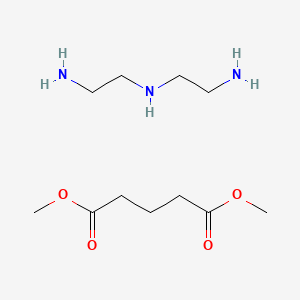
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of an ethane-1,2-diamine backbone with an aminoethyl group and is esterified with dimethyl pentanedioate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate typically involves the reaction of ethane-1,2-diamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then esterified with dimethyl pentanedioate to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethane-1,2-diamine derivatives.
科学研究应用
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
作用机制
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Diethylenetriamine: Similar structure but lacks the esterified pentanedioate group.
Triethylenetetramine: Contains an additional ethylene group compared to N’-(2-aminoethyl)ethane-1,2-diamine.
Ethylenediamine: Simplest form with only two amino groups.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate is unique due to its esterified structure, which imparts different chemical and physical properties compared to its analogs. This esterification enhances its solubility and reactivity, making it suitable for specific applications in various fields .
属性
CAS 编号 |
50883-96-0 |
|---|---|
分子式 |
C11H25N3O4 |
分子量 |
263.33 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate |
InChI |
InChI=1S/C7H12O4.C4H13N3/c1-10-6(8)4-3-5-7(9)11-2;5-1-3-7-4-2-6/h3-5H2,1-2H3;7H,1-6H2 |
InChI 键 |
KTWNSLUBCMZTNK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCC(=O)OC.C(CNCCN)N |
相关CAS编号 |
50883-96-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


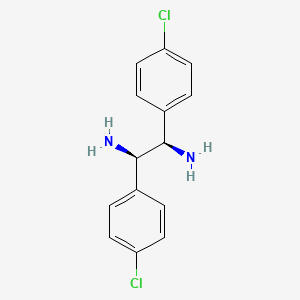
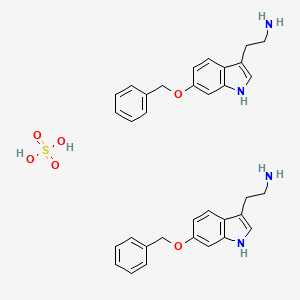
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
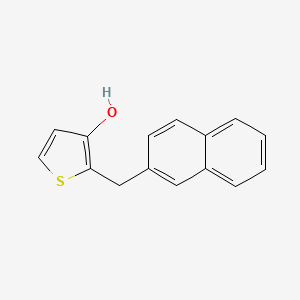
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)

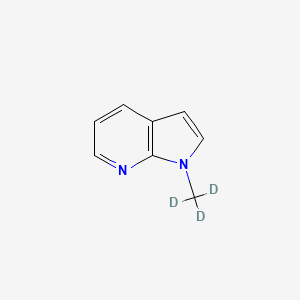
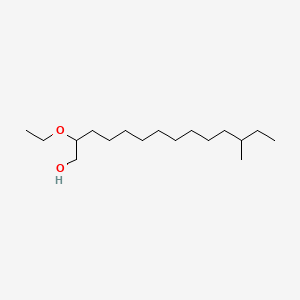
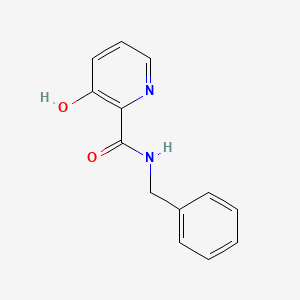
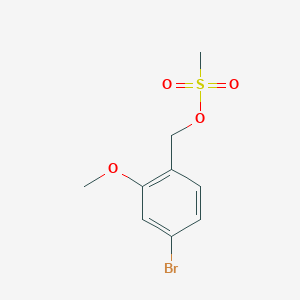
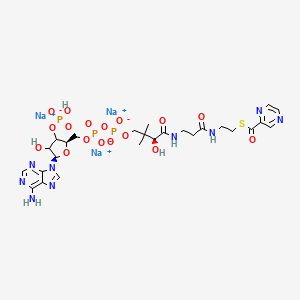

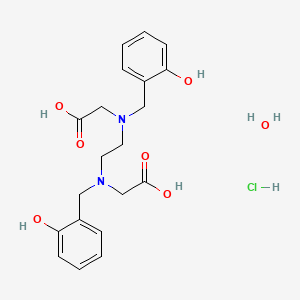
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
